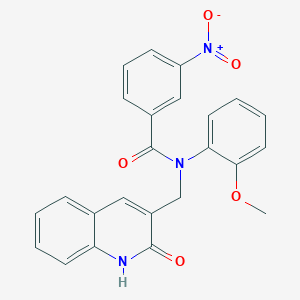
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQNO is a member of the nitroaromatic family of compounds and is known for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration by targeting the electron transport chain. This compound has been shown to specifically target the quinol oxidase (cytochrome bd) enzyme, which is essential for bacterial respiration. This leads to a decrease in ATP production and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on both bacterial and mammalian cells. In bacteria, this compound has been found to inhibit respiration, decrease ATP production, and induce oxidative stress. In mammalian cells, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is its potent antimicrobial activity against a wide range of bacteria, including antibiotic-resistant strains. This makes this compound a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its potential toxicity to mammalian cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the development of new antibiotics based on the structure of this compound. Another area of research is the investigation of the potential use of this compound as a plant growth regulator and natural pesticide. Additionally, the use of this compound in bioremediation and environmental cleanup is an area of growing interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-methoxyphenylamine with 3-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-hydroxy-3-formylquinoline. The final product is obtained through a purification process that involves recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, including antibiotic-resistant strains such as MRSA. This compound has also been found to possess anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator and as a natural pesticide. This compound has been found to promote plant growth and increase crop yield, while also exhibiting insecticidal and fungicidal properties.
In environmental science, this compound has been studied for its potential use in bioremediation, as it has been shown to enhance the degradation of various pollutants by microorganisms.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-22-12-5-4-11-21(22)26(24(29)17-8-6-9-19(14-17)27(30)31)15-18-13-16-7-2-3-10-20(16)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXBQZZGAQWPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

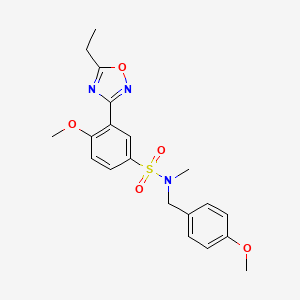
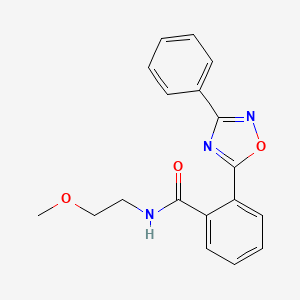

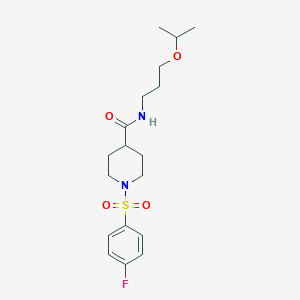
![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)

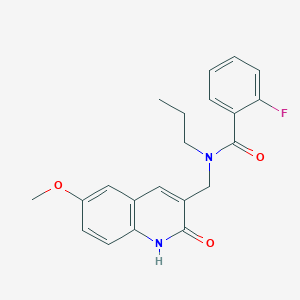
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
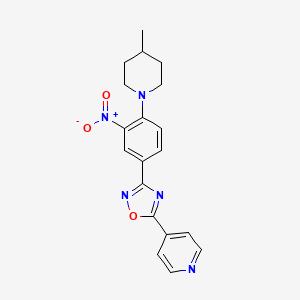

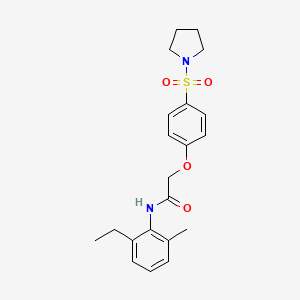
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
